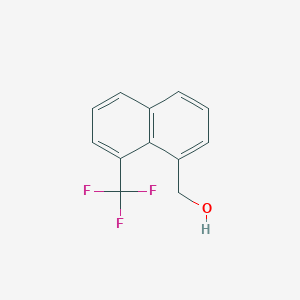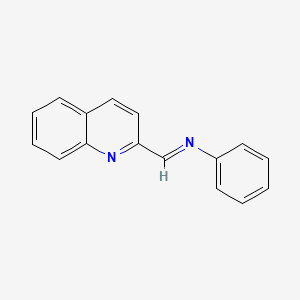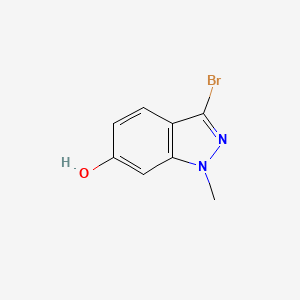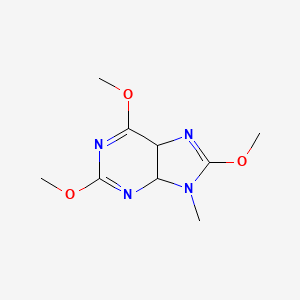
2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate is an organic compound with the molecular formula C11H22O3Si. It is a derivative of ethyl 3,3-dimethyl-2-oxobutanoate, where the ethyl group is substituted with a 2-(trimethylsilyl)ethyl group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate typically involves the alkylation of enolate ions. The enolate ion of ethyl 3,3-dimethyl-2-oxobutanoate is generated using a strong base such as sodium ethoxide in ethanol. This enolate ion then undergoes alkylation with 2-(trimethylsilyl)ethyl bromide to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate can undergo various chemical reactions, including:
Alkylation: The enolate ion can be further alkylated using different alkyl halides.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Decarboxylation: Under specific conditions, the compound can undergo decarboxylation to yield a substituted monocarboxylic acid.
Common Reagents and Conditions
Bases: Sodium ethoxide, lithium diisopropylamide (LDA)
Solvents: Ethanol, tetrahydrofuran (THF)
Alkylating Agents: Alkyl halides such as 2-(trimethylsilyl)ethyl bromide
Major Products Formed
Alkylated Derivatives: Further alkylation can produce various substituted derivatives.
Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.
Decarboxylated Products: Decarboxylation leads to substituted monocarboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Protecting Groups: The trimethylsilyl group can serve as a protecting group for alcohols and carboxylic acids, facilitating selective reactions.
Medicinal Chemistry: The compound is explored for its potential in drug development and synthesis of pharmaceutical intermediates.
Material Science: It is used in the preparation of specialized materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate primarily involves its reactivity as an enolate ion. The enolate ion can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds. The trimethylsilyl group enhances the stability of the intermediate species, facilitating various transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3,3-dimethyl-2-oxobutanoate: The parent compound without the trimethylsilyl group.
2-(Trimethylsilyl)ethyl 2,2,2-trichloroacetimidate: Another compound with a trimethylsilyl group used in esterifications.
Uniqueness
2-(Trimethylsilyl)ethyl 3,3-dimethyl-2-oxobutanoate is unique due to the presence of both the trimethylsilyl group and the 3,3-dimethyl-2-oxobutanoate moiety. This combination imparts distinct reactivity and stability, making it valuable in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
141362-34-7 |
|---|---|
Molekularformel |
C11H22O3Si |
Molekulargewicht |
230.38 g/mol |
IUPAC-Name |
2-trimethylsilylethyl 3,3-dimethyl-2-oxobutanoate |
InChI |
InChI=1S/C11H22O3Si/c1-11(2,3)9(12)10(13)14-7-8-15(4,5)6/h7-8H2,1-6H3 |
InChI-Schlüssel |
NXRDHOUTTWLYGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(=O)OCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(Prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11879168.png)

![2-(Hydroxymethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11879194.png)







![1-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11879226.png)


